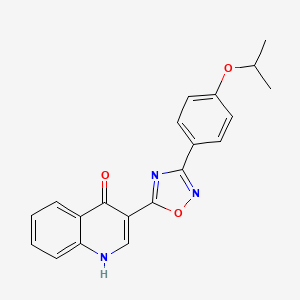
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antiprotozoal Applications
Quinoxaline-based 1,3,4-oxadiazoles, including compounds structurally similar to the one , have demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings highlight their potential as effective agents against a range of microbial and protozoal infections. The lead compound from one study showed significant in vivo antiprotozoal activity against T. cruzi in a short-term model, suggesting a potential pathway for developing new treatments for Chagas disease (Patel et al., 2017).
Anticancer Potential
Research into quinoline–indole–oxadiazole hybrids has uncovered their significant in vitro cytotoxic potential against breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines. One such compound exhibited a low IC50 value and a high selectivity index to MCF7 cells, demonstrating its potential as an anticancer agent. This compound also showed a capability to block mitotic progression, indicating its potential role as a tubulin inhibitor and offering insights into developing new cancer treatments (Kamath et al., 2016).
Antioxidant and Antitumor Activities
A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, were synthesized and evaluated for their antioxidant properties and cytotoxicity. These compounds showed moderate to high activities, highlighting their potential as both antioxidants and antitumor agents. Such derivatives could contribute valuable insights into the development of new therapeutic agents for managing oxidative stress-related diseases and cancer (Fadda et al., 2011).
Propiedades
IUPAC Name |
3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12(2)25-14-9-7-13(8-10-14)19-22-20(26-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDNDONVRBCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)
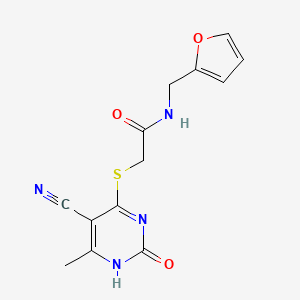
![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)
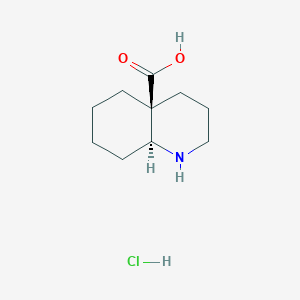
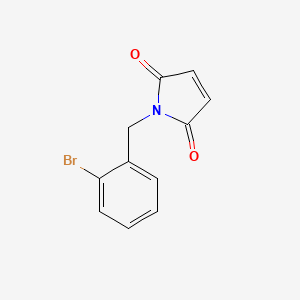
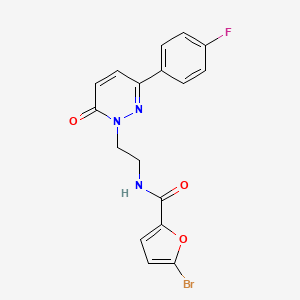

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

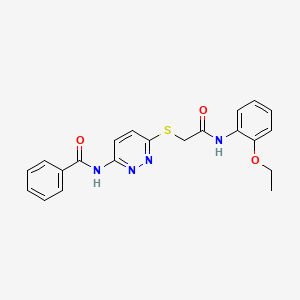

![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)